molecular formula C23H19N5O B1294606 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino- CAS No. 52372-39-1

7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-

Cat. No. B1294606
CAS RN: 52372-39-1
M. Wt: 381.4 g/mol
InChI Key: FXFIDVQMNRVEGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves condensation reactions, as seen in the synthesis of novel pyrido[1,2-a]benzimidazoles from the reaction of 1H-benzimidazol-2-ylacetonitrile with substituted chromones . Similarly, the synthesis of pyrazolo[4',3':5,6]pyrido[1,2-a]benzimidazole derivatives was achieved through the condensation of chloro-substituted pyrido[1,2-a]benzimidazole carbonitriles with hydrazine hydrate and phenyl hydrazine . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the title compound in one study crystallizes in a specific space group, with the pyrazolopyrimidine ring system being essentially planar . This information is crucial as it can help predict the molecular geometry and electronic structure of the compound "7H- Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-".

Chemical Reactions Analysis

The reactivity of related compounds has been explored through various chemical reactions. For example, the reaction of a pyrazole derivative with different reagents led to the formation of pyrazolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidines . These reactions highlight the potential reactivity of the nitrogen-containing rings, which is relevant for understanding the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been described, including their ultraviolet absorption spectra, pK values, and chemical shifts in different solvents . These properties are indicative of the compound's stability, solubility, and potential interactions with biological targets. The antimicrobial activity of some synthesized compounds has also been evaluated, suggesting potential applications in medicinal chemistry .

Scientific Research Applications

  • Scientific Field: Dye Manufacturing

    • Application Summary : This compound is used as a red colored solvent soluble dye with a bluish tint .
    • Methods of Application : The dye is compatible with rubber and offers high tinting strength, good light fastness, acid- and alkali resistance .
    • Results or Outcomes : The dye is used in various industries for coloring purposes due to its high tinting strength and resistance properties .
  • Scientific Field: Chemical Synthesis

    • Application Summary : The compound is synthesized for experimental and research use .
    • Methods of Application : The synthesis involves the condensation of 4-diethylaminosalicylic aldehyde and 2-cyanomethylbenzimidazole in DMF solvent, followed by a reaction with methyl cyanoacetate .
    • Results or Outcomes : The product obtained from this synthesis is used for further experimental and research purposes .

Sure, here are a few more potential applications of “7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-”:

  • Scientific Field: Plastic Manufacturing

    • Application Summary : This compound is used as a coloring agent in the manufacturing of certain types of plastics such as polystyrene, polyvinyl chloride, and polycarbonate .
    • Methods of Application : The dye is incorporated into the plastic during the manufacturing process to give it a specific color .
    • Results or Outcomes : The resulting plastic products have a light-colored transparent color .
  • Scientific Field: Textile Industry

    • Application Summary : The compound is used as a dye in the textile industry .
    • Methods of Application : The dye is applied to fabric, textile, and leather products during the manufacturing process .
    • Results or Outcomes : The resulting products have a specific color, depending on the concentration and application method of the dye .

Sure, here are a few more potential applications of “7H-1Benzopyrano[3’,2’:3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-”:

  • Scientific Field: Fluorescent Dye Manufacturing

    • Application Summary : This compound is used as a fluorescent dye .
    • Methods of Application : The dye is incorporated into various materials to give them fluorescent properties .
    • Results or Outcomes : The resulting materials exhibit fluorescence under certain conditions .
  • Scientific Field: Regulatory Tracking

    • Application Summary : The compound is tracked by regulatory bodies such as the EPA for safety and compliance purposes .
    • Methods of Application : The compound’s use and distribution are monitored and regulated .
    • Results or Outcomes : This helps ensure the safe and responsible use of the compound .

Safety And Hazards

According to the Classification and Labelling Inventory from ECHA, this compound is classified as Skin Sensitizer 1, with the hazard statement code H317, which means it may cause an allergic skin reaction . General protective measures include avoiding breathing dust, avoiding contact with eyes and skin, and washing hands before breaks and at the end of work .

properties

IUPAC Name

17-(diethylamino)-11-imino-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-3-27(4-2)15-10-9-14-11-16-21(29-20(14)12-15)17(13-24)22(25)28-19-8-6-5-7-18(19)26-23(16)28/h5-12,25H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFIDVQMNRVEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C3C(=C(C(=N)N4C3=NC5=CC=CC=C54)C#N)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068750
Record name 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-

CAS RN

52372-39-1
Record name Solvent Red 197
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52372-39-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-(1)Benzopyrano(3',2':3,4)pyrido(1,2-a)benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-imino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(diethylamino)-7-imino-7H-[1]benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Diethylamino)-7-imino-7H-benzo[4,5]imidazo[1,2-a]chromeno[3,2-c]pyridine-6-carbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34HKH79XFH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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